2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene
Description
2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene is a halogenated aromatic compound characterized by a dichlorobenzene core substituted with a phenoxymethyl group bearing an ethynyl moiety at the 3-position.
Properties
IUPAC Name |
2,4-dichloro-1-[(3-ethynylphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c1-2-11-4-3-5-14(8-11)18-10-12-6-7-13(16)9-15(12)17/h1,3-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVYHTSEIADBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Alkyne Addition: Addition of an ethynyl group to the phenoxymethyl moiety.
Coupling Reactions: Coupling of the phenoxymethyl group to the benzene ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, Friedel-Crafts alkylation, and palladium-catalyzed coupling reactions are commonly employed.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the ethynyl group to a carboxyl group.
Reduction: Reduction of the ethynyl group to an ethyl group.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of hydroxyl or amino-substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene involves its interaction with specific molecular targets. The ethynyl group can participate in reactions with nucleophiles, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Compounds for Comparison
Substituent Effects and Reactivity
- Electron-Withdrawing Groups: Nitrofen (4-nitrophenoxy) and Chlomethoxyfen (3-methoxy-4-nitrophenoxy) exhibit strong electron-withdrawing effects, enhancing electrophilic substitution reactivity. This property is exploited in herbicide formulations .
- Halogen Diversity: The iodine substituent in 2,4-Dichloro-1-(2-iodophenoxy)benzene enables participation in halogen-bonding interactions, useful in crystal engineering or radiopharmaceuticals .
- Ethynyl Functionality: The ethynyl group in the target compound offers a handle for Sonogashira or Huisgen cycloaddition reactions, distinguishing it from analogs with inert substituents .
Physicochemical Properties
- Molecular Weight : Heavier compounds (e.g., iodinated derivatives) exhibit higher molecular weights, influencing solubility and bioavailability .
- Melting Points : Methylsulfonyl derivatives (e.g., 2,4-Dichloro-1-[(methylsulfonyl)methyl]benzene) likely have higher melting points due to polar substituents, though exact data are unavailable .
Biological Activity
2,4-Dichloro-1-(3-ethynyl-phenoxymethyl)-benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
The compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₄Cl₂
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-parasitic and anti-cancer research.
Antiparasitic Activity
In a study evaluating the anthelmintic potential of related compounds, it was found that derivatives similar to this compound displayed significant effects against the nematode Caenorhabditis elegans. The thrashing assay revealed that certain compounds reduced mobility significantly, suggesting potential as antiparasitic agents. For instance, compounds with structural similarities demonstrated a reduction in thrashing rates by up to 80% at concentrations of 1 mM after a short exposure period .
Antitumor Activity
The compound's structural analogs have shown promise in cancer research. Dibenzo[b,e]oxepin derivatives, which share a similar scaffold, have been linked to cytotoxic activities against various cancer cell lines. Notably, chaetone II exhibited significant antitumor effects against gastric cancer cells (BGC823), indicating that structural modifications around the dichlorobenzene core may enhance biological efficacy .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest:
- Inhibition of Cellular Mobility : The compound appears to disrupt normal cellular functions in parasites by affecting motility and possibly metabolic pathways.
- Cytotoxic Effects on Cancer Cells : The presence of chlorine atoms in the structure may enhance the reactivity towards biomolecules within cancer cells, leading to apoptosis.
Study on Anthelmintic Efficacy
A recent study utilized C. elegans as a model organism to test the efficacy of various synthesized derivatives. The results indicated that specific analogs significantly impaired mobility at low concentrations (30 µM to 1.5 mM), supporting their potential as new anthelmintic agents .
| Compound | Concentration (mM) | Thrashing Rate Reduction (%) |
|---|---|---|
| Compound 1a | 1.0 | 80% |
| Doxepin | 1.0 | 60% |
Cancer Cell Line Studies
In vitro studies on cancer cell lines have shown that compounds structurally related to this compound exhibit significant cytotoxicity. For example, chaetones demonstrated IC₅₀ values indicating effective inhibition of cell proliferation in gastric cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
